4-Hydroxybenzaldehyde-13C

Übersicht

Beschreibung

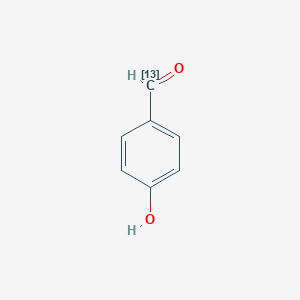

4-Hydroxybenzaldehyde-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the molecular structure of 4-Hydroxybenzaldehyde. This compound is used in various scientific research applications due to its unique properties and the presence of the carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxybenzaldehyde-13C can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, which produces isomeric hydroxy benzal chlorides. These intermediates are then hydrolyzed to yield 4-Hydroxybenzaldehyde . The incorporation of the carbon-13 isotope can be achieved by using carbon-13 labeled reagents in the synthesis process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of carbon-13 labeled reagents is crucial in this process to produce the desired isotope-labeled compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxybenzaldehyde-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzoic acid.

Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a base can oxidize this compound to 4-hydroxybenzoic acid.

Reduction: Sodium borohydride can be used to reduce this compound to 4-hydroxybenzyl alcohol.

Substitution: Bromine in acetic acid can be used for bromination reactions.

Major Products Formed

Oxidation: 4-Hydroxybenzoic acid

Reduction: 4-Hydroxybenzyl alcohol

Substitution: 3-Bromo-4-hydroxybenzaldehyde

Wissenschaftliche Forschungsanwendungen

Wound Healing

Recent studies have highlighted the potential of 4-Hydroxybenzaldehyde in promoting wound healing. Research indicates that 4-HBA enhances keratinocyte migration and invasion, critical processes in wound closure. In a study involving C57BL6 mice, treatment with 4-HBA significantly accelerated wound closure compared to controls. The combination of 4-HBA with platelet-derived growth factor subunit B homodimer (PDGF-BB) showed synergistic effects, enhancing the healing process beyond that achieved by either treatment alone .

Key Findings:

- In Vitro Effects: Increased keratinocyte migration and invasion through activation of Src/mitogen-activated protein kinase pathways.

- In Vivo Effects: Enhanced wound closure rates and increased vascularization as evidenced by elevated hemoglobin content in treated wounds.

Biomarker Development

4-Hydroxybenzaldehyde has been utilized in the formation of adducts with hemoglobin, serving as potential biomarkers for human exposure to electrophilic compounds. A study identified multiple nucleophilic sites within human hemoglobin where 4-hydroxybenzyl adducts form, allowing for better understanding of the metabolic pathways and environmental exposures impacting human health .

Applications:

- Exposure Assessment: Measurement of hemoglobin adducts can indicate exposure levels to various electrophiles from diet or environmental sources.

- Health Monitoring: These biomarkers may provide insights into oxidative stress and related health issues.

Theoretical Studies

The molecular properties of 4-Hydroxybenzaldehyde have been studied using density functional theory (DFT), focusing on its nonlinear optical (NLO) properties. Research has shown that 4-HBA exhibits significant hyperpolarizability, making it a candidate for applications in photonic devices and materials science .

Theoretical Insights:

- Hyperpolarizability: The first-order hyperpolarizability of 4-HBA was calculated to be notably high, indicating potential use in NLO applications.

- Molecular Structure Confirmation: DFT studies assist in confirming the molecular structure and predicting behavior under various conditions.

Chemical Synthesis and Analytical Applications

The stable isotope labeling with carbon-13 enhances the analytical capabilities of 4-Hydroxybenzaldehyde in various chemical synthesis processes. It serves as a useful tracer in metabolic studies and can improve the accuracy of quantifying metabolic pathways involving aromatic compounds.

Synthesis Applications:

- Metabolic Tracing: Used in studies to trace metabolic pathways involving phenolic compounds.

- Analytical Chemistry: Enhances the resolution and specificity of mass spectrometry analyses.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Therapeutic Applications | Promotes wound healing through keratinocyte migration | Accelerated healing rates |

| Biomarker Development | Formation of hemoglobin adducts for exposure assessment | Insights into environmental health |

| Theoretical Studies | Investigation of molecular properties using DFT | Potential applications in photonics |

| Chemical Synthesis | Stable isotope labeling for enhanced analytical capabilities | Improved quantification in metabolic studies |

Wirkmechanismus

The mechanism of action of 4-Hydroxybenzaldehyde-13C involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as amine oxidase, which plays a role in neurotransmitter metabolism . The presence of the carbon-13 isotope allows for detailed studies of these interactions using nuclear magnetic resonance spectroscopy and other analytical techniques.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzaldehyde-13C can be compared with other similar compounds, such as:

2-Hydroxybenzaldehyde: Another isomer of hydroxybenzaldehyde with different chemical properties and reactivity.

3-Hydroxybenzaldehyde: Another isomer with unique applications and reactivity.

4-Hydroxybenzaldehyde: The non-labeled version of the compound, which lacks the carbon-13 isotope and is used in different applications.

The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed studies using advanced analytical techniques that are not possible with the non-labeled version.

Biologische Aktivität

4-Hydroxybenzaldehyde-13C, a carbon-13 labeled derivative of 4-hydroxybenzaldehyde, has garnered attention in various biological studies due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, highlighting its effects on cellular processes, immunomodulation, and wound healing, supported by relevant data and case studies.

- Chemical Formula : C₇H₆O₂

- Molecular Weight : 123.11 g/mol

- CAS Number : 152404-52-9

Autophagy Activation

One of the key findings regarding this compound is its ability to induce autophagy in macrophages. A study demonstrated that treatment with 4-HBA increased the expression of SIRT1, a protein that plays a crucial role in regulating autophagy and immune responses. The activation of autophagy was shown to be essential for the antiparasitic effects against Toxoplasma gondii in murine bone marrow-derived macrophages (BMDMs) .

- Figure 1 : Cytotoxicity of 4-HBA in BMDMs

- Concentration (μM) | Cell Viability (%)

- ------------------- | -------------------

- 10 | ~100

- 50 | ~8 (48 hr)

Wound Healing Properties

4-Hydroxybenzaldehyde has been found to accelerate wound healing processes. In keratinocytes, it promotes cell migration through the activation of FAK/Src signaling pathways. This was evidenced by increased phosphorylation levels of key proteins such as ERK and AKT, which are critical for cell survival and migration .

- Table 1 : Effects of 4-HBA on Key Signaling Pathways

Protein Phosphorylation Level (Post-Treatment) FAK Increased Src Increased ERK Increased AKT Increased

Immunomodulatory Effects

Research indicates that 4-hydroxybenzaldehyde has significant immunomodulatory effects. It enhances the immune response against infections by increasing the expression of pro-inflammatory cytokines such as IL-1 and TNF-α in keratinocytes. This suggests a dual role in both promoting wound healing and modulating immune responses .

Genotoxicity Assessment

A safety assessment concluded that 4-hydroxybenzaldehyde does not present concerns regarding genotoxicity. Studies using bacterial reverse mutation assays indicated no mutagenic effects at concentrations up to 5000 μg/plate .

Case Studies

-

Antiparasitic Activity :

A study found that treatment with 4-HBA significantly reduced the intracellular growth of Toxoplasma gondii in BMDMs, suggesting its potential as a therapeutic agent against this pathogen . -

Wound Healing Acceleration :

In vitro studies demonstrated that keratinocyte migration was enhanced by treatment with 4-HBA, implicating its role in accelerating wound healing through cellular signaling pathways .

Eigenschaften

IUPAC Name |

4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH]=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583841 | |

| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152404-52-9 | |

| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152404-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.